Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Amino-3-cyano-5-methylpyrazine 1-oxide
2-Amino-3-cyano-5-methylpyrazine 1-oxide, identified by its CAS number 19994-56-0, is a highly functionalized heterocyclic compound of significant interest to the scientific community. Its unique molecular architecture, combining a pyrazine N-oxide core with strategically placed amino and cyano groups, renders it an exceptionally versatile precursor in the synthesis of complex bioactive molecules.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource for leveraging this potent intermediate. The presence of multiple reactive sites on a stable heterocyclic scaffold makes it an invaluable starting point for creating diverse chemical libraries, particularly in the pursuit of novel pharmaceuticals and advanced agrochemicals.[1]
Section 1: Core Physicochemical and Structural Characteristics
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 2-Amino-3-cyano-5-methylpyrazine 1-oxide is a solid material whose key characteristics are summarized below. The N-oxide moiety significantly influences the molecule's electronic properties, increasing its polarity and creating a unique reactivity profile compared to its non-oxidized pyrazine counterpart.
| Property | Value | Source |
| CAS Number | 19994-56-0 | [2] |
| Molecular Formula | C₆H₆N₄O | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 167-171 °C | [3] |
| Topological Polar Surface Area | 75.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Section 2: Synthesis and Mechanistic Insight
The primary and most cited method for the preparation of 2-amino-3-cyano-5-methylpyrazine 1-oxide involves a condensation reaction between an α-keto-oxime and an aminonitrile derivative. This approach provides a direct and efficient route to the functionalized heterocyclic core.
Retrosynthetic Analysis and Strategy
The synthesis hinges on the formation of the pyrazine ring through a cyclization reaction. The chosen precursors, 2-oxopropanal 1-oxime and aminomalononitrile tosylate, provide the necessary atoms and functional groups in a pre-organized fashion to facilitate this transformation. The oxime group of 2-oxopropanal 1-oxime ultimately becomes the N-oxide of the pyrazine ring, while the aminomalononitrile provides the amino and cyano substituents.
Caption: Retrosynthetic approach to the target molecule.
Detailed Experimental Protocol
This protocol is based on the synthetic route described in the literature.[4]
Objective: To synthesize 2-Amino-3-cyano-5-methylpyrazine 1-oxide.
Materials:
-
2-Oxopropanal 1-oxime
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Aminomalononitrile tosylate
-
Anhydrous ethanol
-
Triethylamine (or another suitable base)
-
Standard glassware for reflux and filtration
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend aminomalononitrile tosylate in anhydrous ethanol.
-
Addition of Reactants: To this suspension, add an equimolar amount of 2-oxopropanal 1-oxime.
-
Base Addition: Slowly add a slight excess (approx. 1.1 equivalents) of triethylamine to the mixture. The base is crucial for neutralizing the tosylate salt and facilitating the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of 2-amino-3-cyano-5-methylpyrazine 1-oxide lies in its predictable and versatile reactivity, allowing for a wide range of chemical transformations. The three key functional groups—the N-oxide, the amino group, and the cyano group—can be selectively targeted to generate a diverse array of derivatives.
Key Transformations
The molecule serves as a platform for several important follow-on reactions, most notably deoxygenation and hydrolysis.
Caption: Key derivatization pathways from the parent N-oxide.
A. Deoxygenation of the N-oxide: The N-oxide group can be efficiently removed to yield the corresponding pyrazine. This reaction is significant as it allows access to a different class of compounds while using the N-oxide as an activating or directing group in prior steps.
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Protocol: Synthesis of 2-Amino-3-cyano-5-methylpyrazine [4]
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Dissolve 2-amino-3-cyano-5-methylpyrazine 1-oxide in a suitable solvent such as chloroform or dichloromethane.
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Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) dropwise. This is an exothermic reaction and requires careful temperature control.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice and neutralizing with a base like sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or recrystallization.
-
B. Hydrolysis of the Cyano Group: The nitrile functional group can be hydrolyzed under basic conditions to form a carboxylic acid. This transformation opens the door to further derivatization, such as amide bond formation or decarboxylation.
-
Protocol: Synthesis of 2-Amino-3-carboxy-5-methylpyrazine [4]
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Suspend 2-amino-3-cyano-5-methylpyrazine in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylate salt will occur.
-
Monitor the reaction for the evolution of ammonia, which indicates the progress of the reaction.
-
Once the reaction is complete, cool the solution and carefully acidify with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Section 4: Applications in Research and Development
The structural motifs present in this molecule are frequently found in biologically active compounds, making it a valuable starting material for drug discovery and agrochemical synthesis.[1]
-
Pharmaceutical Development: The 2-aminopyrazine scaffold is a well-known pharmacophore present in numerous drugs.[5] The N-oxide functionality can improve pharmacokinetic properties or act as a handle for further functionalization. This intermediate is particularly noted for its use as a precursor in developing drugs targeting neurological disorders.[1]
-
Agrochemicals: Heterocyclic compounds are a cornerstone of modern agrochemicals. This molecule is used in the formulation of pesticides and crop protection agents, where its unique structure contributes to efficacy in pest control and the enhancement of crop yields.[1]
Section 5: Safety and Handling
| Hazard Class | Potential Effect | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed. | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin. | Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water.[6] |
| Skin Irritation | Causes skin irritation. | Wash hands thoroughly after handling.[6] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[6] |
Recommended Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-3-cyano-5-methylpyrazine 1-oxide stands out as a high-value, multifunctional intermediate. Its straightforward synthesis and the distinct reactivity of its functional groups provide a robust platform for synthetic chemists. For professionals in drug development and agrochemical research, this compound offers a reliable and versatile starting point for the creation of novel, high-impact molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in advancing chemical innovation.
References
-
Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
Synthesis of 2-amino-3-cyano-5-methylpyrazine. PrepChem.com. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health (NIH). [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. National Institutes of Health (NIH). [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]
-
2,6-diamino-3,5-dinitropyrazine-1-oxide synthesis and its explosion properties. ResearchGate. [Link]
- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.
-
Preparation and reactions of some substituted pyrazine di-N-oxides. Royal Society of Chemistry. [Link]
-
SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]
-
Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. ResearchGate. [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Institutes of Health (NIH). [Link]
-
Pyrazinecarbonitrile | C5H3N3. PubChem. [Link]
-
2-Amino-5-cyanopyridine | C6H5N3. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
